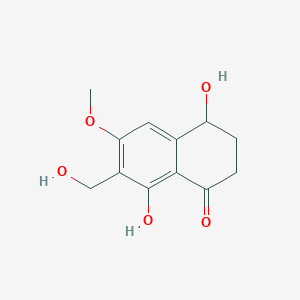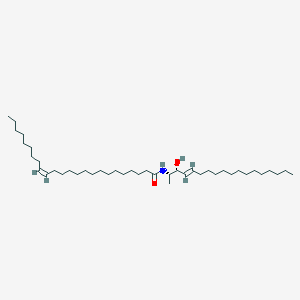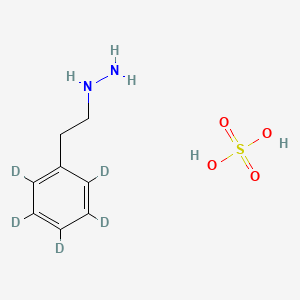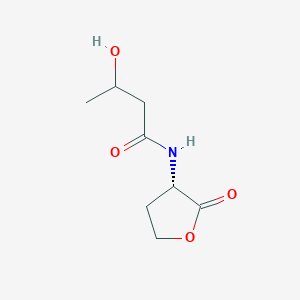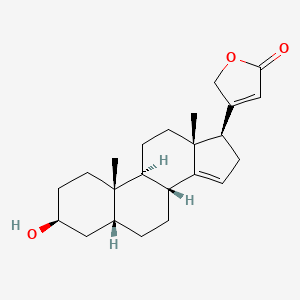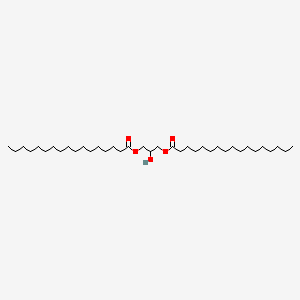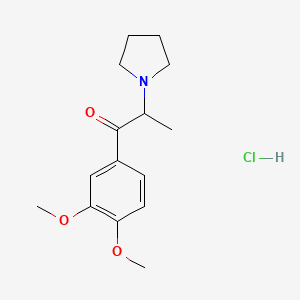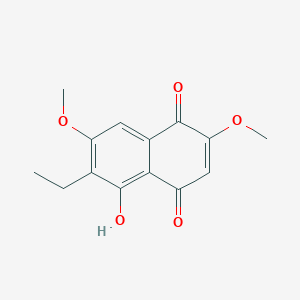
6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione
Overview
Description
“6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione” is a chemical compound . It is a naphthoquinone fungal metabolite. This compound and its 6-ethyl analogue showed antibiotic and antiproliferative activities when tested on Gram-positive bacteria .
Molecular Structure Analysis
The molecular formula of “6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione” is C14H14O5 . Its molecular weight is 262.26 g/mol .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione” are not specified in the available resources .Scientific Research Applications
Antibacterial and Antifungal Activity
6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione has demonstrated significant antibacterial and antifungal properties. Researchers have investigated its efficacy against various Gram-positive bacteria and fungal strains. The compound’s minimum inhibitory concentration (MIC) ranges from 2 to 32 μg/mL for bacteria and an IC50 value of 0.5 to 2 μg/mL for different cell lines .
Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix
This compound has been employed as a matrix in MALDI mass spectrometry experiments. Researchers use it to investigate the structure of polymetallic porphyrins. Its ability to facilitate ionization and enhance signal intensity makes it valuable in proteomics and metabolomics studies .
Electrophilic Aroylation Reactions
Researchers have utilized 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione in the synthesis of peri-aroylnaphthalene compounds via elective electrophilic aromatic aroylation. These reactions allow for the functionalization of aromatic rings, leading to diverse chemical derivatives .
Mechanism of Action
Target of Action
It has been shown to exhibit antibiotic and antiproliferative activities, suggesting that it may target bacterial cells and proliferating cells .
Mode of Action
Given its antibiotic and antiproliferative activities, it is plausible that it interacts with its targets, leading to inhibition of bacterial growth and cell proliferation .
Result of Action
Its antibiotic and antiproliferative activities suggest that it may inhibit bacterial growth and cell proliferation .
properties
IUPAC Name |
6-ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-4-7-10(18-2)5-8-12(14(7)17)9(15)6-11(19-3)13(8)16/h5-6,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSHMRFACGPISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1O)C(=O)C=C(C2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567677 | |
| Record name | 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
CAS RN |
15254-86-1 | |
| Record name | 6-Ethyl-5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate](/img/structure/B3025954.png)
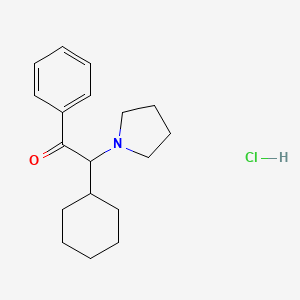
![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)
![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)
![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)
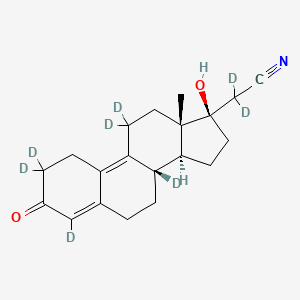
![Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate](/img/structure/B3025961.png)
